(S)-(+)-1-METHOXY-2-PROPYLAMINE

Catalog No.
S1899298
CAS No.
99636-32-5
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-METHOXY-2-PROPYLAMINE

CAS Number

99636-32-5

Product Name

(S)-(+)-1-METHOXY-2-PROPYLAMINE

IUPAC Name

(2S)-1-methoxypropan-2-amine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1

InChI Key

NXMXETCTWNXSFG-BYPYZUCNSA-N

SMILES

CC(COC)N

Canonical SMILES

CC(COC)N

Isomeric SMILES

C[C@@H](COC)N

(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C4H11NO and a molecular weight of approximately 89.14 g/mol . It exists as a colorless liquid with a pungent, ammonia-like odor and is fully miscible in water . The compound has a boiling point ranging from 98°C to 99°C and is sensitive to air, requiring careful storage under dry inert gas conditions .

Currently, there is no scientific literature readily available on the specific mechanism of action of (S)-Methoxyisopropylamine in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling.
  • Flammable: Handle away from heat sources and open flames [].
  • May be toxic by inhalation, ingestion, or skin absorption.

Synthesis of Pharmaceutical Targets

  • MC4 Receptor Antagonists: (2S)-1-Methoxy-2-Propanamine can serve as an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the melanocortin 4 receptor (MC4R). MC4R is a protein involved in regulating appetite and energy expenditure. Research suggests that MC4R antagonists may hold promise for treating obesity [1].

Source

[1] BASF. (S)-1-Methoxy-2-propylamine [Chemical Catalog]. Sigma-Aldrich. Retrieved from

Development of Protein Kinase Inhibitors

  • p38 MAP Kinase Inhibitors: (2S)-1-Methoxy-2-Propanamine can be used to prepare imidazopyrimidine derivatives, which are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) enzyme. p38 MAPK plays a role in inflammation and cell cycle regulation. Inhibiting this enzyme has therapeutic potential in various diseases [2].

Source

Organic Synthesis

  • Natural Product Synthesis: (2S)-1-Methoxy-2-Propanamine has been used in the laboratory synthesis of nhatrangin A, a marine natural product with potential anti-cancer properties [3].

One notable reaction involving (S)-(+)-1-methoxy-2-propylamine is its conversion to (S)-2-amino-1-propanol hydrochloride through reaction with hydrochloric acid. The process can be conducted under controlled conditions to ensure complete conversion and high selectivity . The general reaction can be represented as follows:

 S 1 Methoxy 2 propylamine+HCl S 2 Amino 1 propanol hydrochloride\text{ S 1 Methoxy 2 propylamine}+\text{HCl}\rightarrow \text{ S 2 Amino 1 propanol hydrochloride}

The synthesis of (S)-(+)-1-methoxy-2-propylamine can be achieved through several methods:

  • Catalytic Amination: This method involves the catalytic amination of 1-methoxy-2-propanol, yielding (S)-(+)-1-methoxy-2-propylamine with high selectivity .
  • Direct Reaction: The compound can also be synthesized by reacting methanol with 2-propanamine under specific conditions to favor the formation of the desired product.
  • Hydrochloride Formation: As mentioned earlier, (S)-(+)-1-methoxy-2-propylamine can be converted into its hydrochloride salt using hydrochloric acid in controlled conditions .

(S)-(+)-1-Methoxy-2-propylamine has various applications:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in developing agricultural chemicals.
  • Dyes: It finds application in the dye industry due to its chemical properties .

Interaction studies involving (S)-(+)-1-methoxy-2-propylamine focus on its reactivity with other chemical agents. For instance, it can participate in nucleophilic substitution reactions due to the presence of the amine group, which can interact with electrophiles effectively.

Similar Compounds: Comparison

Several compounds share structural similarities with (S)-(+)-1-methoxy-2-propylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-MethoxyethylamineC3H9NOShorter carbon chain; less steric hindrance
2-Amino-1-methoxypropaneC4H11NODirect derivative; exhibits different biological activity
3-MethoxypropylamineC4H11NODifferent position of methoxy group; may alter reactivity

(S)-(+)-1-Methoxy-2-propylamine's uniqueness lies in its specific stereochemistry and functional group positioning, which influence its reactivity and interaction profile compared to these similar compounds.

(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C₄H₁₁NO, corresponding to a molecular weight of 89.14 g/mol. Its stereochemical configuration is defined by the (S)-enantiomer, characterized by a chiral center at the second carbon of the propane backbone. The substituents around this chiral center include:

  • Methoxy group (-OCH₃)
  • Primary amine group (-NH₂)
  • Two methyl groups (-CH₃)

This configuration is critical for its biological activity and synthetic applications, as chirality influences both reactivity and molecular recognition.

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is (2S)-1-methoxypropan-2-amine, derived from its parent structure, propan-2-amine, with a methoxy substituent at position 1. Systematically, it belongs to the class of:

  • Aromatic amines: Though not aromatic, the amine group contributes to its reactivity.
  • Methoxy-substituted aliphatic amines: A subgroup distinguished by the presence of an ether linkage (-OCH₃).

Key identifiers include:

IdentifierValue
CAS Number99636-32-5
SMILESCC(COC)N
InChI KeyNXMXETCTWNXSFG-BYPYZUCNSA-N

Enantiomeric Purity and Chiral Center Analysis

The (S)-enantiomer exhibits ≥99% enantiomeric excess (ee), achieved through enzymatic resolution or asymmetric synthesis. The chiral center at C2 adopts the R/S configuration, where the priority order of substituents follows Cahn-Ingold-Prelog rules:

  • Amine group (-NH₂)
  • Methoxy group (-OCH₃)
  • Methyl group (-CH₃)
  • Proton (H)

This configuration is confirmed via optical rotation measurements, with a specific rotation of [α]D²⁵ = +11.5° to +15.6° (neat or in chloroform).

Comparative Analysis of (R)- and (S)-Enantiomer Properties

The (R)-enantiomer (CAS 99636-38-1) differs in optical rotation ([α]D²⁵ = -11.5°) and exhibits distinct physical properties. Comparative data is summarized below:

Property(S)-Enantiomer (99636-32-5)(R)-Enantiomer (99636-38-1)
Boiling Point92–94°C (68 mmHg)93.7°C (760 mmHg)
Density0.844 g/cm³0.8 g/cm³
Optical Rotation+11.5° to +15.6°-11.5°
Enantiomeric Purity≥99% ee≥99% ee

While both enantiomers share similar molecular weights (89.14 g/mol), their stereochemistry governs interactions in biological systems and synthetic pathways.

Physical Description

Liquid

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (65.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (30.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (69.05%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

99636-32-5

Wikipedia

(S)-2-Amino-1-methoxypropane

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Propanamine, 1-methoxy-, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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